molecular formula C20H21N3O5S B11203691 Ethyl (2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate

Ethyl (2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate

Cat. No.: B11203691
M. Wt: 415.5 g/mol
InChI Key: IFRXSPVBMMFTAO-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate is a complex organic compound with the molecular formula C20H21N3O5S and a molecular weight of 415.471 g/mol . This compound is known for its unique structure, which includes a quinoline core, a thiazole ring, and an ethyl acetate group. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis and verifying the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized thiazole and quinoline compounds .

Scientific Research Applications

Ethyl (2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The thiazole ring can interact with various enzymes, inhibiting their activity and affecting cellular processes. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Ethyl (2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate can be compared with other similar compounds, such as:

  • Ethyl (2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate
  • Ethyl (2-{[(4-hydroxy-1-ethyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate
  • Ethyl (2-{[(4-hydroxy-1-butyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate

These compounds share similar structures but differ in the substituents on the quinoline core.

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl 2-[2-[(4-hydroxy-2-oxo-1-propylquinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C20H21N3O5S/c1-3-9-23-14-8-6-5-7-13(14)17(25)16(19(23)27)18(26)22-20-21-12(11-29-20)10-15(24)28-4-2/h5-8,11,25H,3-4,9-10H2,1-2H3,(H,21,22,26)

InChI Key

IFRXSPVBMMFTAO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)CC(=O)OCC)O

Origin of Product

United States

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